molecular formula C11H22N2O3S B10886611 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine

4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine

Cat. No.: B10886611
M. Wt: 262.37 g/mol
InChI Key: OAKGQSORQLNTML-UHFFFAOYSA-N
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Description

4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine is a heterocyclic compound featuring a morpholine ring linked to a piperidine moiety via an ethylsulfonyl group.

Properties

Molecular Formula

C11H22N2O3S

Molecular Weight

262.37 g/mol

IUPAC Name

4-(1-ethylsulfonylpiperidin-4-yl)morpholine

InChI

InChI=1S/C11H22N2O3S/c1-2-17(14,15)13-5-3-11(4-6-13)12-7-9-16-10-8-12/h11H,2-10H2,1H3

InChI Key

OAKGQSORQLNTML-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)N2CCOCC2

Origin of Product

United States

Preparation Methods

The preparation of 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine involves several synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with morpholine in the presence of a platinum or palladium catalyst under hydrogenation conditions . This method is known for its high yield and purity. Industrial production methods often involve similar catalytic hydrogenation processes to ensure the efficient and scalable synthesis of the compound.

Chemical Reactions Analysis

4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.

Scientific Research Applications

4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine is a chemical compound featuring a morpholine ring substituted with an ethylsulfonyl-4-piperidyl group. It exhibits significant biological activity, particularly in pharmacological contexts, and has potential applications across various fields.

Scientific Research Applications

  • Pharmacology Studies suggest that 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine may act as a pharmacological agent. Interaction studies focus on its binding affinity to various biological targets.
  • Synthesis The synthesis of 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine typically involves several steps to ensure the production of the desired compound with high purity and yield.
  • Potential Applications This compound has potential applications across various fields. Its uniqueness lies in its specific combination of morpholine and piperidine functionalities along with the ethylsulfonyl group, which may confer distinct pharmacological properties compared to similar compounds.

Structural Similarities
Several compounds share structural similarities with 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine:

Compound NameStructure CharacteristicsUnique Features
1-(Ethylsulfonyl)-4-piperidinamineSimilar piperidine structure without morpholinePotentially different biological activity
4-(Methylsulfonyl)-piperidineContains a methylsulfonyl group insteadMay exhibit different solubility and reactivity
N-(2-Ethoxyethyl)-piperidineEthoxyethyl substitution on piperidineAltered pharmacokinetics due to ethoxyethyl group
1-(Sulfonamide)-pyrrolidinePyrrolidine ring with a sulfonamide functional groupDifferent ring structure alters interaction profiles

Mechanism of Action

The mechanism of action of 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine involves its interaction with specific molecular targets. The ethylsulfonyl group is known to enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The piperidine and morpholine rings contribute to the compound’s overall stability and bioavailability, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Table 1: Impact of Sulfonyl Substituents on Key Properties

Substituent Example Compound Key Property Differences Reference
Ethylsulfonyl Target compound Balanced lipophilicity and steric bulk
Methylsulfonyl 1-[4-(Methylsulfonyl)-2-nitrophenyl]... Higher solubility, lower hydrophobicity
Benzylsulfonyl 4-((4-(Benzylsulfonyl)piperidin-1-yl)... Enhanced aromatic interactions

Heterocyclic Ring Modifications

Replacing the morpholine or piperidine rings alters electronic and steric profiles:

  • Morpholine vs. Piperidine : Compounds like 4-((4-(1,1-Difluoroethyl)piperidin-1-yl)sulfonyl)tetrahydropyran replace morpholine with tetrahydropyran, reducing hydrogen-bonding capacity but increasing ring flexibility .
  • Piperidine vs. Pyrrolidine : Shorter pyrrolidine rings (e.g., 4-((4-(1,1-Difluoroethyl)piperidin-1-yl)sulfonyl)pyrrolidine) decrease steric hindrance but may limit conformational stability .

Table 2: Ring System Comparisons

Ring System Example Compound Key Differences Reference
Morpholine Target compound Oxygen atom enhances polarity
Tetrahydropyran 4-((4-(1,1-Difluoroethyl)piperidin-1-yl)... Reduced hydrogen-bonding capacity
Pyrrolidine 4-((4-(1,1-Difluoroethyl)piperidin-1-yl)... Increased flexibility

Functional Group Additions

Additional functional groups, such as halogens or nitro groups, significantly alter reactivity:

  • Bromine substitution (e.g., 4-(4-Bromophenethyl)morpholine) enhances electrophilicity and binding to nucleophilic targets like cysteine residues .

Biological Activity

4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on antibacterial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H22N2O3SC_{11}H_{22}N_{2}O_{3}S with a molecular weight of 250.37 g/mol. Its structure includes a morpholine ring linked to a piperidine moiety through an ethylsulfonyl group, which contributes to its biological activities.

Antibacterial Activity

Recent studies have indicated that compounds containing piperidine and morpholine structures exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The synthesized 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine was evaluated for its antibacterial efficacy using standard protocols.

Table 1: Antibacterial Activity of 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Salmonella typhi1532
Bacillus subtilis1816
Escherichia coli1064
Staphylococcus aureus1232

These results suggest that the compound possesses notable antibacterial properties, particularly against gram-positive bacteria.

Anticancer Activity

The anticancer potential of 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine has been investigated through various in vitro assays. The compound was tested against human lung adenocarcinoma cell line A549, revealing a half-maximal inhibitory concentration (IC50) comparable to established chemotherapeutic agents like doxorubicin.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4-[1-(Ethylsulfonyl)-4-piperidyl]morpholineA5495.2
DoxorubicinA5495.0

The mechanism of action appears to involve cell cycle arrest in the S phase and induction of mitochondrial apoptosis . Such findings highlight the compound's potential as a lead candidate for further development in cancer therapeutics.

Enzyme Inhibition

Enzyme inhibition studies have demonstrated that the compound also exhibits significant activity against acetylcholinesterase (AChE) and urease. This is particularly relevant for therapeutic applications in neurodegenerative diseases and as a potential treatment for conditions like peptic ulcers.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase12.5
Urease8.7

These results indicate that the compound may serve as an effective inhibitor for both enzymes, suggesting its utility in treating conditions associated with their dysregulation .

Case Studies

In a recent study, researchers synthesized various morpholine- and piperidine-based derivatives to evaluate their pharmacological profiles. The findings revealed that compounds similar to 4-[1-(Ethylsulfonyl)-4-piperidyl]morpholine exhibited promising activities against multiple targets, reinforcing the importance of structural modifications in enhancing biological efficacy .

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